molecular formula C17H22O2 B12615439 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one CAS No. 917984-92-0

4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one

Cat. No.: B12615439
CAS No.: 917984-92-0
M. Wt: 258.35 g/mol
InChI Key: PSUANTZGZPCHIW-TZHYSIJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one is a chemical compound with the molecular formula C₁₇H₂₂O₂ It belongs to a group of stereoisomers and is characterized by its unique structure, which includes an ethoxy group, a phenylethyl group, and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one typically involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl benzene and cyclohexanone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired transformations. For example, the use of Lewis acids as catalysts and organic solvents like dichloromethane can be common.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one: is similar to other cyclohexenone derivatives, such as 1,2-dimethylcyclohexane and other substituted cyclohexanones.

    Unique Features: The presence of the ethoxy and phenylethyl groups distinguishes it from other similar compounds, providing unique chemical and biological properties.

Uniqueness

The unique structure of this compound allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in other related compounds.

Properties

CAS No.

917984-92-0

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C17H22O2/c1-3-19-16(14-7-5-4-6-8-14)13-17(2)11-9-15(18)10-12-17/h4-9,11,16H,3,10,12-13H2,1-2H3/t16-,17?/m1/s1

InChI Key

PSUANTZGZPCHIW-TZHYSIJRSA-N

Isomeric SMILES

CCO[C@H](CC1(CCC(=O)C=C1)C)C2=CC=CC=C2

Canonical SMILES

CCOC(CC1(CCC(=O)C=C1)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.